molecular formula C15H21N5O B11226977 4-[2-(1-phenyl-1H-tetrazol-5-yl)butan-2-yl]morpholine

4-[2-(1-phenyl-1H-tetrazol-5-yl)butan-2-yl]morpholine

Cat. No.: B11226977
M. Wt: 287.36 g/mol
InChI Key: JEPFVYPPUHPSKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)butan-2-yl]morpholine is a complex organic compound that features a tetrazole ring, a phenyl group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)butan-2-yl]morpholine typically involves multi-step organic reactions. One common method starts with the preparation of the tetrazole ring, which can be achieved through a click chemistry approach. The phenyl group is then introduced via a substitution reaction, followed by the attachment of the butan-2-yl chain. Finally, the morpholine ring is incorporated through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the tetrazole formation and continuous flow systems for the subsequent steps to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)butan-2-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The tetrazole ring can be reduced to form amine derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-[2-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)butan-2-yl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-[2-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)butan-2-yl]morpholine involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in biological systems. The phenyl group can participate in π-π interactions, while the morpholine ring can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-5-mercaptotetrazole: Similar in structure but contains a mercapto group instead of a butan-2-yl chain.

    4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol: Contains a triazole ring instead of a tetrazole ring.

Uniqueness

4-[2-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)butan-2-yl]morpholine is unique due to its combination of a tetrazole ring, phenyl group, and morpholine moiety, which provides a distinct set of chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C15H21N5O

Molecular Weight

287.36 g/mol

IUPAC Name

4-[2-(1-phenyltetrazol-5-yl)butan-2-yl]morpholine

InChI

InChI=1S/C15H21N5O/c1-3-15(2,19-9-11-21-12-10-19)14-16-17-18-20(14)13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3

InChI Key

JEPFVYPPUHPSKH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=NN=NN1C2=CC=CC=C2)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.